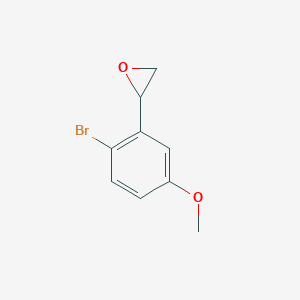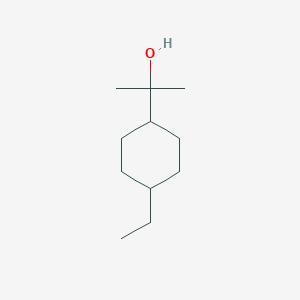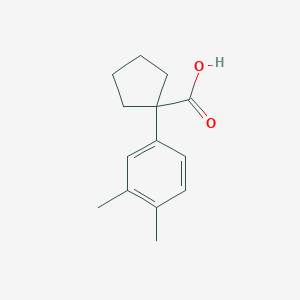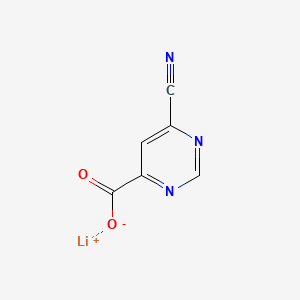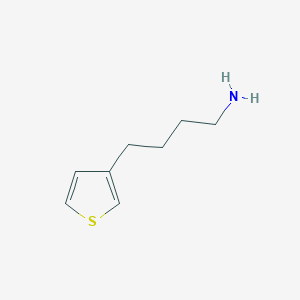
2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a hydroxyacetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-bromothiophenol with an appropriate acetimidamide precursor under basic conditions to form the thioether linkage.
Hydroxylation: The next step involves the introduction of the hydroxyl group to the acetimidamide moiety. This can be achieved through various hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Applications De Recherche Scientifique
2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The thioether linkage and the bromophenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: This compound shares the bromophenyl group but lacks the thioether and hydroxyacetimidamide moieties.
2-((4-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione: This compound has a similar thioether linkage but features a naphthalene ring instead of the acetimidamide moiety.
Uniqueness
2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioether linkage and the hydroxyacetimidamide moiety distinguishes it from other similar compounds and contributes to its versatility in various applications.
Propriétés
Formule moléculaire |
C8H9BrN2OS |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Clé InChI |
JPKBJWCEMMZOGR-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1SC/C(=N/O)/N)Br |
SMILES canonique |
C1=CC(=CC=C1SCC(=NO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


